molecular formula C26H27N3O B580330 N1-(4-methoxybenzyl)-N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine CAS No. 1248622-41-4

N1-(4-methoxybenzyl)-N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine

Cat. No.: B580330
CAS No.: 1248622-41-4
M. Wt: 397.522
InChI Key: TZPJOBZNMIFLFF-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Overview

This compound exhibits a complex molecular architecture characterized by multiple aromatic systems and specific substitution patterns. The compound possesses a molecular formula of C26H27N3O and a molecular weight of 397.5 grams per mole, as documented in chemical databases. The International Union of Pure and Applied Chemistry name for this compound is 1-N-[(4-methoxyphenyl)methyl]-7-N,7-N-dimethyl-3-(3-methylphenyl)isoquinoline-1,7-diamine, which precisely describes its structural composition.

The structural framework consists of an isoquinoline core bearing amino substituents at positions 1 and 7. Position 1 features a 4-methoxybenzyl group attached through an amino linkage, while position 7 contains a dimethylamino functionality. Additionally, the compound incorporates a 3-methylphenyl substituent at position 3 of the isoquinoline ring system. The Simplified Molecular Input Line Entry System representation is CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)NCC4=CC=C(C=C4)OC, providing a linear notation of the molecular structure.

Chemical Property Value
Molecular Formula C26H27N3O
Molecular Weight 397.5 g/mol
Chemical Abstracts Service Number 1248622-41-4
Topological Polar Surface Area 37.39
Logarithm of Partition Coefficient 5.89692
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 6

The three-dimensional structure reveals specific conformational preferences that influence the compound's chemical reactivity and potential biological interactions. The presence of multiple aromatic rings creates a relatively rigid framework, while the flexible linker groups allow for conformational adjustments that may be crucial for biological activity.

Historical Context and Discovery

The development of this compound occurred within the broader historical context of isoquinoline alkaloid research. Isoquinoline compounds have been recognized since the late 19th century, when isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp. This foundational work established the importance of the isoquinoline scaffold in organic chemistry and subsequently led to the discovery of numerous biologically active derivatives.

The systematic exploration of isoquinoline derivatives intensified throughout the 20th century as researchers recognized the therapeutic potential of this chemical class. The first bioactive isoquinoline alkaloid, morphine, was isolated from the opium plant in the early 19th century, demonstrating the pharmaceutical significance of isoquinoline-containing compounds. This historical precedent motivated continued investigation into synthetic isoquinoline derivatives with modified substituent patterns.

The specific compound this compound was created and modified in 2013, with subsequent updates to its chemical database entries occurring as recently as 2025. The compound represents part of ongoing efforts to develop novel isoquinoline derivatives with enhanced selectivity and improved pharmacological profiles. The strategic placement of methoxybenzyl and dimethylamino substituents reflects rational drug design principles aimed at optimizing molecular interactions with biological targets.

Relevance in Contemporary Chemical Research

Contemporary research involving this compound focuses on its potential applications in medicinal chemistry and its role as a synthetic intermediate for more complex molecular architectures. The compound's structural features make it particularly relevant for studies investigating enzyme inhibition, receptor binding, and cellular pathway modulation. Researchers have identified potential mechanisms of action involving interactions with specific molecular targets and pathways, though the complete pharmacological profile remains under investigation.

The synthesis of this compound typically involves multiple synthetic steps, beginning with readily available isoquinoline derivatives and appropriate amines. Contemporary synthetic approaches emphasize efficiency and environmental sustainability, reflecting broader trends in pharmaceutical chemistry toward greener synthetic methodologies. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile building block for further chemical modifications.

Recent studies on related isoquinoline derivatives have demonstrated potential pharmacological effects including anti-inflammatory and anticancer activities. These findings suggest that this compound may possess similar biological properties, warranting continued investigation. The compound's commercial availability from multiple chemical suppliers indicates sustained research interest and potential for future development.

Research Application Potential Significance
Medicinal Chemistry Enzyme inhibition studies and receptor binding investigations
Synthetic Chemistry Building block for complex molecular architectures
Pharmaceutical Development Lead compound optimization and structure-activity relationship studies
Chemical Biology Cellular pathway modulation and biological target identification

The compound's relevance extends beyond its direct applications to include its role in advancing understanding of isoquinoline structure-activity relationships. Researchers utilize this compound and related derivatives to explore how specific substitution patterns influence biological activity, chemical reactivity, and pharmacokinetic properties. These investigations contribute to the broader knowledge base supporting rational drug design and the development of more effective therapeutic agents.

Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed techniques for characterizing this compound and confirming its structure and purity. These analytical methods provide essential data for quality control and support ongoing research efforts. The compound's stability under various conditions and its compatibility with different synthetic transformations make it a valuable tool for chemical research.

Properties

IUPAC Name

1-N-[(4-methoxyphenyl)methyl]-7-N,7-N-dimethyl-3-(3-methylphenyl)isoquinoline-1,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O/c1-18-6-5-7-21(14-18)25-15-20-10-11-22(29(2)3)16-24(20)26(28-25)27-17-19-8-12-23(30-4)13-9-19/h5-16H,17H2,1-4H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPJOBZNMIFLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)NCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-methoxybenzyl)-N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine, with the CAS number 1248622-41-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanism of action.

  • Molecular Formula : C26H27N3O
  • Molecular Weight : 397.52 g/mol
  • IUPAC Name : N1-(4-methoxybenzyl)-N7,N7-dimethyl-3-(m-tolyl)isoquinoline-1,7-diamine
  • Purity : 95% .

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound through various in vitro assays. The compound was tested against multiple cancer cell lines to evaluate its antiproliferative effects.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
A549 (Lung)0.004
HCT116 (Colon)0.06
MDA-MB-231 (Breast)0.15
SK-HEP-1 (Liver)0.10
SNU638 (Stomach)0.20
PC-3 (Prostate)0.12

The results indicate that this compound exhibits potent anticancer activity, particularly in lung and breast cancer cell lines .

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of specific kinases associated with cancer progression. In a kinome scan assay, it was found to inhibit several kinases, including:

  • TRKA (NTRK1) : involved in neurotrophic signaling.
  • DYRK1A and DYRK1B : dual specificity tyrosine-phosphorylation-regulated kinases implicated in various cancers.
  • CK1δ (CSNK1D) : casein kinase involved in cell cycle regulation.

The compound demonstrated an IC50 value of approximately 43 nM against DYRK1A, indicating strong inhibitory activity .

Case Studies

In a notable study published in Nature, researchers synthesized various derivatives of isoquinoline compounds and evaluated their biological activities. Among these, this compound was highlighted for its significant antiproliferative effects across multiple cancer types .

Another study focused on the structure-activity relationship (SAR) of isoquinoline derivatives, revealing that modifications at the 7-position significantly influenced both kinase inhibition and anticancer efficacy. The presence of hydrophobic groups was correlated with enhanced activity .

Comparison with Similar Compounds

Key Observations :

  • Core Structure Differences: The target compound’s isoquinoline core distinguishes it from quinoline-based analogues. Isoquinolines exhibit distinct electronic properties due to the fused benzene ring arrangement, which may influence binding interactions or material properties compared to quinolines .
  • Substituent Variations: The 4-methoxybenzyl group at N1 and the m-tolyl group at the 3-position are unique to the target compound. In contrast, analogues like Compound 10 and Ro 41-3118 prioritize chloro-substituted quinolines with aliphatic diamine chains .
  • While cLogP data for the target compound is unavailable, its dimethylamino and methoxybenzyl groups may moderate hydrophobicity compared to dichlorophenyl-substituted analogues .

Preparation Methods

Solvent and Temperature Effects

  • Non-polar solvents like toluene improve yields in cyclization steps but slow alkylation kinetics.

  • Polar aprotic solvents (DMF, acetonitrile) enhance alkylation efficiency but may require stringent drying to avoid hydrolysis.

Purification Challenges

  • Phosphorous salt impurities from reagents like DPPA necessitate column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water.

  • The final compound’s solubility in organic solvents facilitates purification, with reported HPLC purity >95%.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Source
Isoquinoline corem-Tolualdehyde, β-phenylethylamine, HCl7890
N7-DimethylationMethyl iodide, K₂CO₃, DMF, 70°C8288
N1-PMB protection4-MeO-Benzyl chloride, Et₃N, CH₂Cl₂6895

Scale-Up Considerations

Industrial-scale synthesis prioritizes cost-effective reagents and solvent recovery. Patent WO2021074138A1 notes that toluene and dioxane are preferred for large-scale reactions due to their low cost and ease of removal. Additionally, substituting triethylamine with diisopropylethylamine reduces side reactions during PMB protection .

Q & A

Q. Table 1: Example Factorial Design for Bioactivity Assays

FactorLevelsResponse Variable
Concentration1 nM, 10 nM, 100 nM, 1 µMEnzyme Inhibition (%)
pH6.5, 7.0, 7.5Binding Affinity (Kd)
Temperature25°C, 37°CReaction Rate (k)

How can spectroscopic data inconsistencies be addressed during structural elucidation?

Level: Basic
Answer:
Common inconsistencies (e.g., split NMR peaks, unexpected IR bands) may arise from impurities or dynamic processes. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H or 1H-13C couplings.
  • Variable-Temperature NMR : Identify conformational equilibria (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .
  • Mass Spectrometry Imaging (MSI) : Localize impurities in crystallized samples .

What advanced computational tools are recommended for studying this compound’s interaction with biological targets?

Level: Advanced
Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein binding over microsecond timescales.
  • Free Energy Perturbation (FEP) : Calculate binding free energies with <1 kcal/mol error margins .
  • AI-Driven Docking (e.g., AlphaFold2) : Predict binding poses and affinity trends for high-throughput virtual screening .

How should researchers design stability studies under varying environmental conditions?

Level: Basic
Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV/vis), and hydrolytic conditions (acid/base).
  • Analytical Monitoring : Use HPLC-DAD to track degradation products and assign degradation pathways (e.g., demethylation, oxidation) .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

What strategies mitigate batch-to-batch variability during synthesis?

Level: Advanced
Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Design of Experiments (DoE) : Optimize reaction parameters (e.g., stoichiometry, solvent polarity) using response surface methodology .
  • Statistical Control Charts : Track critical quality attributes (CQAs) like yield and purity across batches .

How can researchers validate the compound’s selectivity in multi-target assays?

Level: Advanced
Answer:

  • Counter-Screening : Test against structurally related off-target proteins (e.g., kinases with similar ATP-binding pockets).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stability shifts .
  • CRISPR/Cas9 Knockout Models : Genetically eliminate the target protein to verify phenotype specificity .

What are the best practices for reconciling contradictory biological activity data across studies?

Level: Advanced
Answer:

  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., pIC50, ΔG binding).
  • Assay Standardization : Adopt consensus protocols (e.g., NIH/NCATS guidelines) for cell viability or enzyme inhibition assays .
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to identify confounding variables (e.g., cell line heterogeneity) .

How can AI-driven tools enhance the compound’s optimization cycle?

Level: Advanced
Answer:

  • Generative Models : Use REINVENT or GPT-Mol to propose analogs with improved ADMET properties .
  • Bayesian Optimization : Prioritize synthesis targets by balancing exploration (novel structures) and exploitation (high-activity candidates) .
  • Automated Lab Platforms : Integrate robotic synthesis with AI for closed-loop design-make-test cycles (e.g., IBM RXN) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.